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molecular formula C10H10O2 B2433502 1-(2,3-Dihydrobenzofuran-6-yl)ethanone CAS No. 374706-07-7

1-(2,3-Dihydrobenzofuran-6-yl)ethanone

Cat. No. B2433502
M. Wt: 162.188
InChI Key: FGMNFKJFNHRARH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07893048B2

Procedure details

A solution of bromo(2,3-dihydro-1-benzofuran-6-yl)magnesium (prepared from 6-bromo-2,3-dihydro-benzofuran (2.50 g, 12.56 mmol) and Mg (0.336 g, 13.8 mmol)) in THF (10 mL) was dropwise added to a solution of acetic anhydride (2.40 mL, 25.4 mmol) in Et2O (10 mL) held at −78° C. The reaction mixture was stirred at −78° C. for 1 h before the temperature was allowed to reach −10° C. over a period of 1 h. The reaction mixture was quenched by the addition of NH4Cl (aq, saturated, 20 mL) and the resulting mixture was extracted twice with Et2O (2×10 mL). The organic extracts were pooled, washed with NaOH (aq, 5%, 10 mL) and brine (10 mL), dried over MgSO4 and concentrated under reduced pressure. The residue was purified by preparative HPLC using a gradient of 20-50% MeCN in a 0.1M ammonium acetate buffer as eluent. Freeze-drying of the pure fractions gave the desired product.
Name
bromo(2,3-dihydro-1-benzofuran-6-yl)magnesium
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
2.4 mL
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[Mg][C:3]1[CH:11]=[CH:10][C:6]2[CH2:7][CH2:8][O:9][C:5]=2[CH:4]=1.[C:12](OC(=O)C)(=[O:14])[CH3:13]>C1COCC1.CCOCC>[O:9]1[C:5]2[CH:4]=[C:3]([C:12](=[O:14])[CH3:13])[CH:11]=[CH:10][C:6]=2[CH2:7][CH2:8]1

Inputs

Step One
Name
bromo(2,3-dihydro-1-benzofuran-6-yl)magnesium
Quantity
2.5 g
Type
reactant
Smiles
Br[Mg]C1=CC2=C(CCO2)C=C1
Name
Quantity
2.4 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
CCOCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-78 °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at −78° C. for 1 h before the temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
held at −78° C
WAIT
Type
WAIT
Details
to reach −10° C. over a period of 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction mixture was quenched by the addition of NH4Cl (aq, saturated, 20 mL)
EXTRACTION
Type
EXTRACTION
Details
the resulting mixture was extracted twice with Et2O (2×10 mL)
WASH
Type
WASH
Details
washed with NaOH (aq, 5%, 10 mL) and brine (10 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by preparative HPLC
CUSTOM
Type
CUSTOM
Details
Freeze-drying of the pure fractions

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O1CCC2=C1C=C(C=C2)C(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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